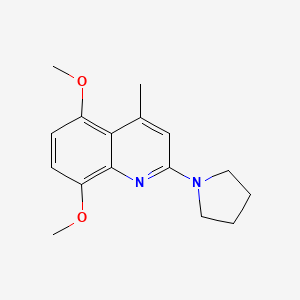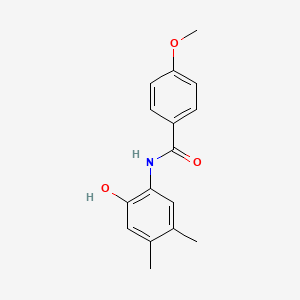
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as NCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized through a multi-step process. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have shown that N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of normal tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, including the development of novel therapeutic agents based on its structure and mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide and the identification of potential side effects and toxicities associated with its use. Furthermore, the development of more efficient and selective inhibitors of cancer cell growth and inflammation could be explored using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide as a lead compound.
Conclusion:
In conclusion, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The multi-step synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with magnesium to form 2-chlorophenylmagnesium bromide. This compound is then reacted with 2-nitrobenzaldehyde to form N-(2-chlorophenyl)-3-(2-nitrophenyl)propenamide, which is subsequently reduced to N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide using a palladium catalyst.
Eigenschaften
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-2-3-7-13(12)17-15(19)10-9-11-5-1-4-8-14(11)18(20)21/h1-10H,(H,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGPISGCJIZJX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)






![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)